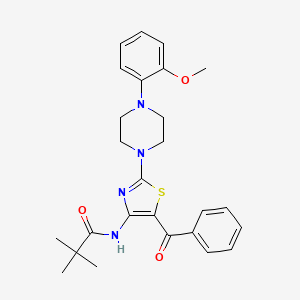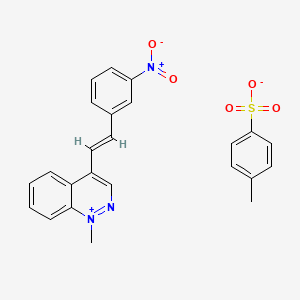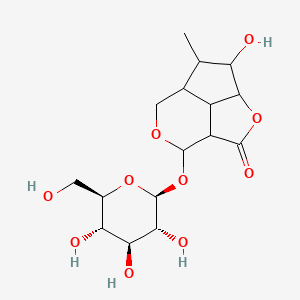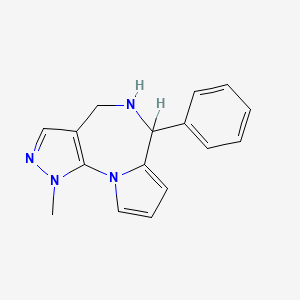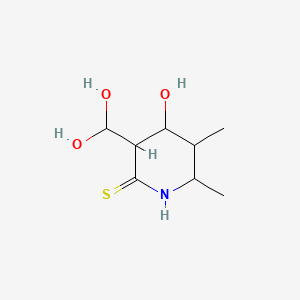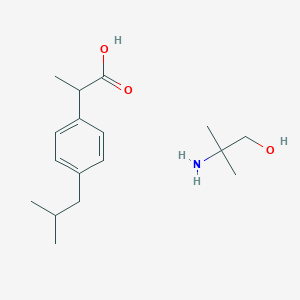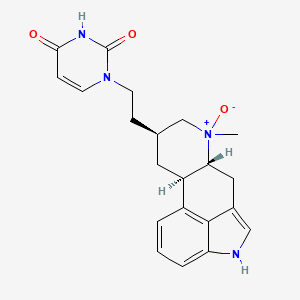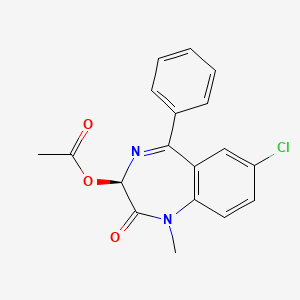
Temazepam acetate, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Temazepam acetate, ®- is a derivative of temazepam, a short-acting benzodiazepine commonly used to treat panic disorders, severe anxiety, and insomnia . Temazepam acetate, ®- is a chiral compound, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The ®-enantiomer is one of these forms and is known for its pharmacological properties.
Méthodes De Préparation
The synthesis of temazepam acetate, ®- involves several steps, starting from the precursor compounds. One common synthetic route involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions typically involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and catalysts to facilitate the cyclization process.
Industrial production methods for temazepam acetate, ®- often utilize continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions and minimizes the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Temazepam acetate, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of temazepam acetate, ®- can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Applications De Recherche Scientifique
Temazepam acetate, ®- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: It is used in studies investigating the effects of benzodiazepines on biological systems, including their interactions with neurotransmitter receptors.
Medicine: It is used in pharmacological studies to understand the mechanisms of action of benzodiazepines and to develop new therapeutic agents.
Industry: It is used in the production of pharmaceutical formulations and as a starting material for the synthesis of other benzodiazepine derivatives
Mécanisme D'action
Temazepam acetate, ®- exerts its effects by acting as a gamma-aminobutyric acid (GABA) modulator. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a sedative and anxiolytic effect .
Comparaison Avec Des Composés Similaires
Temazepam acetate, ®- is similar to other benzodiazepines, such as diazepam, oxazepam, and lorazepam. it has unique properties that distinguish it from these compounds:
Diazepam: Longer-acting and used for a broader range of conditions, including muscle spasms and alcohol withdrawal.
Oxazepam: Shorter-acting and primarily used for anxiety and alcohol withdrawal.
Lorazepam: Intermediate-acting and used for anxiety, insomnia, and as a pre-anesthetic medication
These differences highlight the unique pharmacokinetic and pharmacodynamic properties of temazepam acetate, ®-, making it suitable for specific therapeutic applications.
Propriétés
Numéro CAS |
91402-88-9 |
|---|---|
Formule moléculaire |
C18H15ClN2O3 |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m1/s1 |
Clé InChI |
PTWWAHZQIATUFG-QGZVFWFLSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
SMILES canonique |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


